Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer antibiotic derived from the diazabicyclooctane (DBO) scaffold. [, ] It is not a β-lactam antibiotic itself, but enhances the activity of β-lactam antibiotics, such as Cefepime. [, , , , ] Zidebactam is being investigated for its potential to combat multidrug-resistant Gram-negative bacterial infections, which pose a significant threat to human health. [, , ]
β-lactam Enhancer Activity: Zidebactam binds with high affinity to PBP2 in Gram-negative bacteria. [, , , , , , ] This binding disrupts bacterial cell wall synthesis and potentiates the activity of β-lactam antibiotics, such as Cefepime, which target PBP3. [, , , , ] This synergistic effect allows for effective killing of bacteria, even those resistant to traditional β-lactam antibiotics.
β-Lactamase Inhibition: Zidebactam also inhibits certain β-lactamases, enzymes produced by bacteria that degrade β-lactam antibiotics. [, , , ] This inhibitory activity further contributes to its ability to enhance the efficacy of β-lactam antibiotics.
Combating Multidrug Resistance: Zidebactam demonstrates potent activity against a wide range of multidrug-resistant Gram-negative bacteria, including those producing carbapenemases. [, , , , , , , , , ] It has shown efficacy against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia, even in strains resistant to other last-resort antibiotics. [, , , , , , , , , , , , , , , , , , , ]
Understanding Resistance Mechanisms: Studying the development of resistance to Zidebactam and its combinations with β-lactams provides valuable insights into bacterial resistance mechanisms. [, ] This knowledge is crucial for developing strategies to combat the growing threat of antimicrobial resistance.
Improving β-lactam Efficacy: Zidebactam's ability to enhance the activity of β-lactams expands their clinical utility, offering new treatment options for infections caused by multidrug-resistant bacteria. [, , , , , , , , ]
Exploring Novel Therapeutic Strategies: Zidebactam's unique mechanism of action, targeting both PBPs and β-lactamases, offers a promising platform for developing novel therapeutic strategies against drug-resistant bacteria. [, ]
Optimization of DBO Derivatives: Exploring structural modifications to the DBO scaffold could lead to the development of even more potent and broad-spectrum β-lactam enhancers. [, ]
Expanding Clinical Applications: Further clinical trials are necessary to evaluate the efficacy and safety of Zidebactam in various infectious disease scenarios. [, , ]
Combating Emerging Resistance Mechanisms: As bacteria continue to evolve new resistance mechanisms, it is crucial to investigate Zidebactam's ability to overcome these challenges and to develop strategies to mitigate resistance development. [, ]
Combination Therapies: Exploring synergistic combinations of Zidebactam with other antibiotics or antimicrobial agents could offer promising therapeutic avenues for treating complex and multidrug-resistant infections. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2